molecular formula C19H16BrN3O4S B5969206 [(2E)-2-{(2E)-[2-(benzyloxy)-5-bromobenzylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid

[(2E)-2-{(2E)-[2-(benzyloxy)-5-bromobenzylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid

Cat. No.: B5969206
M. Wt: 462.3 g/mol
InChI Key: SDAWUTURMGHPMP-UFFVCSGVSA-N
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Description

[(2E)-2-{(2E)-[2-(benzyloxy)-5-bromobenzylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzyloxy group, and a bromobenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2E)-2-{(2E)-[2-(benzyloxy)-5-bromobenzylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid typically involves a multi-step process. One common method involves the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with thiosemicarbazide in the presence of glacial acetic acid as a catalyst. This reaction forms an intermediate hydrazine-1-carbothioamide, which is then subjected to a Thia-Michael addition with maleic anhydride to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(2E)-2-{(2E)-[2-(benzyloxy)-5-bromobenzylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The bromobenzylidene moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

[(2E)-2-{(2E)-[2-(benzyloxy)-5-bromobenzylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of [(2E)-2-{(2E)-[2-(benzyloxy)-5-bromobenzylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of bacterial enzymes, such as the MurB protein of Staphylococcus aureus, through molecular docking studies . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals, thereby preventing oxidative damage.

Comparison with Similar Compounds

[(2E)-2-{(2E)-[2-(benzyloxy)-5-bromobenzylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid can be compared with other thiazolidinone derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[(2E)-2-[(E)-(5-bromo-2-phenylmethoxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O4S/c20-14-6-7-15(27-11-12-4-2-1-3-5-12)13(8-14)10-21-23-19-22-18(26)16(28-19)9-17(24)25/h1-8,10,16H,9,11H2,(H,24,25)(H,22,23,26)/b21-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDAWUTURMGHPMP-UFFVCSGVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C=NN=C3NC(=O)C(S3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)/C=N/N=C/3\NC(=O)C(S3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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